2-[4-(3,5-DIMETHYLBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE
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Overview
Description
2-[4-(3,5-DIMETHYLBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-DIMETHYLBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-DIMETHYLBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2-[4-(3,5-DIMETHYLBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of piperazine and pyrimidine derivatives with biological targets.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[4-(3,5-DIMETHYLBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Uniqueness
What sets 2-[4-(3,5-DIMETHYLBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE apart from similar compounds is its unique combination of functional groups and ring structures. This combination allows it to interact with a distinct set of molecular targets, potentially leading to unique therapeutic effects and applications .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-17-13-18(2)15-20(14-17)22(29)27-9-11-28(12-10-27)23-24-19(3)16-21(25-23)26-7-5-4-6-8-26/h13-16H,4-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLHLMSLDXTJJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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